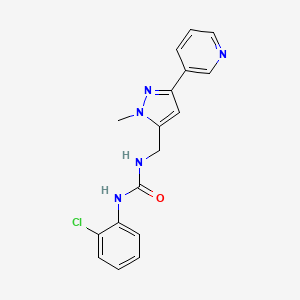![molecular formula C6H4N4O3 B2953062 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 1211494-01-7](/img/structure/B2953062.png)
4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as pyrazolotriazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a triazine ring .
Synthesis Analysis
There are several methods for the synthesis of pyrazolotriazine derivatives. One approach involves the borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a pyrazole ring fused to a triazine ring, which is part of a larger pyrazolotriazine structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various catalysts and reaction conditions. For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a sequential opening/closing cascade reaction .Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
- Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of compounds with cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), demonstrating comparable inhibition effects to 5-fluorouracil. Additionally, some compounds exhibited antimicrobial activity, underscoring their potential in medicinal chemistry and drug development (Riyadh, 2011).
Synthesis of Analogous Compounds
- Research on the synthesis of 4-hydroxypyrazolo[3,4-d]-v-triazine, a structural analog of hypoxanthine and an aza analog of allopurinol, illustrates the compound's relevance in exploring new therapeutic avenues (Cheng, Robins, Cheng, & Lin, 1968).
- Development of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines through new synthesis approaches offers insights into the chemical versatility and potential applications of these compounds in various fields (Mironovich, Ivanov, & Kolotyrkina, 2020).
Antifungal and Antioxidant Properties
- Synthesized compounds containing the pyrazolo[1,5-a][1,3,5]triazine structure were screened for their anticancer activity against various cancer cell lines, with some showing moderate anti-proliferation potential. Additionally, these compounds exhibited significant antioxidant capacity, highlighting their potential as therapeutic agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Synthesis and Photolysis Studies
- The synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines revealed antimicrobial and antifungal activities, showcasing the importance of these compounds in developing new antimicrobial agents (Ivanov, Lyssenko, & Traven, 2020).
Direcciones Futuras
The future directions for research on “4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their potential as TRK inhibitors, which could be a promising area for future research .
Propiedades
IUPAC Name |
4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-4(6(12)13)9-8-3-1-2-7-10(3)5/h1-2,7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRPIPNGDLAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NN=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)
![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)


![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)